molecular formula C10H16N5O7P B1612643 2'-Deoxyadenosine 5'-monophosphate monohydrate CAS No. 207127-57-9

2'-Deoxyadenosine 5'-monophosphate monohydrate

Cat. No. B1612643
CAS RN: 207127-57-9
M. Wt: 349.24 g/mol
InChI Key: QQMAPZSBBNPXKS-VWZUFWLJSA-N
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Description

2'-Deoxyadenosine 5'-monophosphate monohydrate (dAMP) is a nucleoside monophosphate that is a key component of the nucleic acid DNA. It is a naturally occurring molecule found in all living organisms and is essential for the synthesis of DNA and RNA. dAMP is also known as 2'-deoxyadenosine monophosphate and is an important intermediate in the synthesis of other nucleotides.

Scientific Research Applications

Building Block for DNA Synthesis

2’-Deoxyadenosine 5’-monophosphate is a nucleotide that serves as a building block for DNA synthesis . This is crucial in the field of genetics and molecular biology, where it is used in various experiments and procedures that involve the manipulation and synthesis of DNA.

Protein Studies via UV Resonance Raman Spectroscopy

This compound has been used to study proteins via UV resonance Raman spectroscopy . This technique provides information about the structure and conformation of proteins, which is essential in understanding their function and behavior in biological systems.

Biological Redox Chemistry

The electrochemical oxidation of 2’-deoxyadenosine 5’-monophosphate has been studied extensively . These studies provide insights into the biological redox chemistry of this compound, which is important in understanding various biochemical processes.

Nucleoside Supplementation

As a nucleoside, 2’-deoxyadenosine 5’-monophosphate can be used for nucleoside supplementation . This is particularly useful in cell culture experiments, where it can support the growth and proliferation of cells.

Estimation of DNA Global Methylation Rate

This compound can be used as a standard to estimate the DNA global methylation rate in proliferating oil palm embryogenic suspensions . DNA methylation is a crucial epigenetic mechanism that plays a key role in regulating gene expression.

Reversal of SAMHD1

2’-Deoxyadenosine 5’-monophosphate can be used to reverse the sterile alpha motif (SAM) and histidine-aspartate (HD) domain-containing protein (SAMHD1) . SAMHD1 is a protein that has been implicated in the innate immune response to viral infections, and its reversal could have potential applications in the treatment of certain diseases.

Mechanism of Action

Target of Action

2’-Deoxyadenosine 5’-monophosphate monohydrate, also known as 2’-Deoxy-AMP or dAMP, is a deoxyribonucleotide . It is a building block for DNA synthesis . The primary targets of this compound are the enzymes involved in DNA synthesis and repair .

Mode of Action

The compound interacts with its targets by being incorporated into the growing DNA chain during DNA synthesis . It pairs with the complementary base thymine in the DNA strand. The absence of a hydroxyl group at the 2’ position of the sugar moiety in 2’-Deoxyadenosine 5’-monophosphate allows the DNA strand to maintain its stability and structure .

Biochemical Pathways

2’-Deoxyadenosine 5’-monophosphate is involved in the DNA synthesis pathway . It is incorporated into the DNA strand during replication, contributing to the formation of the phosphodiester bond that links the nucleotides in the DNA strand . The compound’s incorporation into the DNA strand can affect the function and integrity of the DNA, influencing processes such as gene expression and DNA repair .

Result of Action

The primary result of the action of 2’-Deoxyadenosine 5’-monophosphate is the formation of DNA strands during DNA synthesis . This contributes to various biological processes, including cell division, gene expression, and DNA repair .

Action Environment

The action of 2’-Deoxyadenosine 5’-monophosphate is influenced by various environmental factors. For instance, the compound is only photolabile under acidic conditions . This means that exposure to light can lead to its degradation, but only if the environment is acidic . Therefore, the pH of the environment can influence the stability and efficacy of this compound .

properties

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O6P.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);1H2/t5-,6+,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMAPZSBBNPXKS-VWZUFWLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584982
Record name 2'-Deoxy-5'-adenylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxyadenosine 5'-monophosphate monohydrate

CAS RN

207127-57-9
Record name 2'-Deoxy-5'-adenylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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